N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(Z)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c17-11(10-8-13-5-6-14-10)16-15-7-9-1-3-12-4-2-9/h1-8H,(H,16,17)/b15-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCLENDDTZTLBO-CHHVJCJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=N\NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with pyridine-4-carboxaldehyde. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imine bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Chemical Reactions Analysis
N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups on the pyrazine or pyridine rings.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that some derivatives possess potencies comparable to established antibiotics like kanamycin .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in bacterial fatty acid synthesis. For example, a related structure demonstrated an IC50 of 5.6 µM against the ecKAS III enzyme, suggesting a robust mechanism for antibacterial action through enzymatic inhibition .
Coordination Chemistry
Metal Complex Formation
this compound is capable of forming metal complexes due to the presence of multiple nitrogen donor atoms. This property allows it to act as a chelating agent with various metal ions, leading to potential applications in catalysis and materials science. The ability to adopt different coordination modes enhances its versatility in forming stable complexes.
Material Science
Metal-Organic Frameworks (MOFs)
The compound has been utilized in the synthesis of metal-organic frameworks (MOFs). For instance, a hydrated copper acetate complex was formed using this ligand, which exhibited a unique 10(3) network topology. Such frameworks are valuable in gas storage, separation processes, and catalysis due to their high surface area and tunable porosity .
Case Studies
Mechanism of Action
The mechanism of action of N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in the case of its antimicrobial activity, the compound may inhibit the function of essential bacterial enzymes, leading to the disruption of bacterial cell processes and ultimately cell death. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
N-(Pyridin-4-ylmethyl)pyrazine-2-carboxamide (HL2)
- Structure: Lacks the imine group, with a methylene (-CH2-) bridge instead of the methylideneamino (-CH=N-) group.
- Key Findings: Crystal structure analysis reveals intermolecular hydrogen bonding between the pyrazine carboxamide and pyridine nitrogen, stabilizing a planar conformation .
N-(Biphenyl-2-yl)pyrazine-2-carboxamides (e.g., Pyraziflumid)
- Structure : Features a biphenyl substituent instead of the pyridinylimine group.
- Key Findings: Demonstrates high fungicidal activity as a succinate dehydrogenase inhibitor (SDHI), with the 3-(trifluoromethyl)pyrazine group enhancing potency .
N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide
- Structure : A halogenated aromatic substituent instead of the pyridinylimine group.
- Key Findings :
MAO-B Inhibition
- Compound 37 (N-(3-chloro-4-((3-(trifluoromethyl)benzyl)oxy)phenyl)pyrazine-2-carboxamide) :
Antimycobacterial Activity
- N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide :
Physicochemical Properties
*Estimated based on analogous structures.
Q & A
What are the established synthetic methodologies for N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide?
The compound is typically synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and amines. A common approach involves coupling pyrazine-2-carbonyl chloride with a Schiff base precursor (e.g., pyridin-4-ylmethylideneamine) under controlled conditions. For example, triphenylphosphite or other coupling agents are used to activate the carboxyl group, enabling nucleophilic attack by the amine . Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed, and reactions are monitored via TLC or HPLC to optimize yield (typically 60–85%). Post-synthesis purification involves recrystallization or column chromatography using silica gel .
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Core techniques include:
- NMR spectroscopy : H and C NMR confirm proton environments and carbon backbone integrity, with pyridine protons appearing as distinct doublets (δ 8.5–9.0 ppm) and pyrazine carbons resonating near 150 ppm .
- X-ray crystallography : Resolves molecular geometry, confirming the E-configuration of the Schiff base linkage and planarity of the pyridine-pyrazine system .
- IR spectroscopy : Detects key functional groups (C=O stretch at ~1680 cm, C=N at ~1600 cm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 256.09 for [M+H]) .
What are the primary reaction pathways for modifying this compound?
The compound undergoes nucleophilic substitution at the pyrazine ring and Schiff base hydrolysis :
- Substitution : Pyrazine’s electron-deficient nature allows halogenation (e.g., Cl/Br) at the 3- or 5-position using POCl or N-bromosuccinimide .
- Hydrolysis : The imine bond (C=N) can be cleaved under acidic conditions (e.g., HCl/EtOH) to regenerate pyrazine-2-carboxamide and pyridine-4-carbaldehyde .
- Coordination chemistry : The pyridine nitrogen and Schiff base act as chelating sites for transition metals (e.g., Cu, Fe), forming octahedral complexes studied via UV-Vis and cyclic voltammetry .
How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) provides bond-length validation (e.g., C=N ~1.28 Å, C=O ~1.22 Å) and confirms stereochemistry. For example, the E-configuration of the Schiff base is evident from dihedral angles between pyridine and pyrazine rings (e.g., 12.5° in monoclinic P2/c systems) . Challenges include growing diffraction-quality crystals, often requiring slow evaporation from DMSO/EtOH mixtures. Data refinement (R-factor < 0.06) ensures accuracy .
How do computational methods enhance understanding of this compound’s reactivity?
- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), highlighting pyrazine’s electron-accepting role. Mulliken charges reveal nucleophilic sites (e.g., pyridine N: −0.35 e) .
- Molecular docking : Screens for biological targets (e.g., kinases), with docking scores (−9.2 kcal/mol for p38 MAP kinase) suggesting competitive ATP-binding via pyrazine interactions .
What strategies address contradictions in solubility data across solvents?
Solubility discrepancies (e.g., higher in DMSO vs. water) are analyzed via thermodynamic parameters :
- Hansen solubility parameters : Predict miscibility based on δ, δ, δ values.
- Van’t Hoff plots : Calculate enthalpy (ΔH) and entropy (ΔS) of dissolution. For example, ΔH ≈ +15 kJ/mol in PEG 400/water mixtures indicates endothermic dissolution .
- Co-solvency models : Use Jouyban-Acree equations to optimize solvent blends (e.g., 40% ethanol increases solubility 10-fold) .
What advanced techniques identify biological targets or mechanisms?
- Surface plasmon resonance (SPR) : Measures binding kinetics (k/k) to proteins like serum albumin (K ~10 μM) .
- Enzyme inhibition assays : Tests IC values against kinases (e.g., p38 MAP kinase IC = 0.8 μM) using radioactive ATP-competitive assays .
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization via confocal microscopy .
How do electronic effects of the pyridine-pyrazine system influence reactivity?
The electron-withdrawing pyrazine ring increases electrophilicity at the carboxamide group, facilitating nucleophilic attack (e.g., hydrolysis). Conversely, the pyridine nitrogen’s lone pair stabilizes metal complexes via σ-donation. Hammett constants (σ = +0.71 for pyrazine) quantify substituent effects on reaction rates .
What are the challenges in crystallizing this compound for structural studies?
Key issues include:
- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) arise from solvent choice.
- Disorder : Flexible Schiff base linkages may require low-temperature (100 K) data collection to reduce thermal motion .
- Resolution : Synchrotron radiation (λ = 0.7 Å) improves data quality for weakly diffracting crystals .
How can researchers reconcile conflicting bioactivity data across studies?
- Dose-response validation : Re-test activity under standardized conditions (e.g., 72-hour incubation, 10% FBS).
- Off-target profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
- Metabolic stability assays : LC-MS/MS quantifies degradation products in hepatic microsomes, explaining variability in IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
